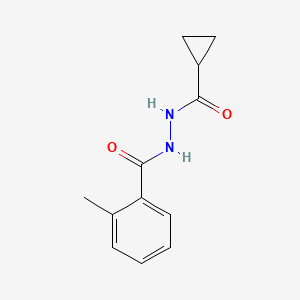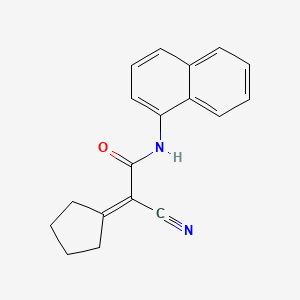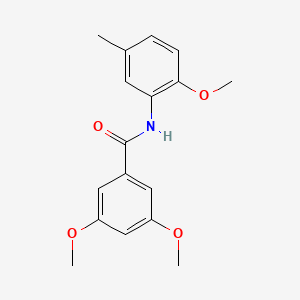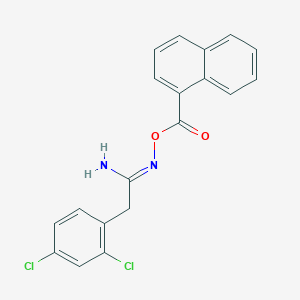
N'-(cyclopropylcarbonyl)-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylcarbonyl)-2-methylbenzohydrazide, commonly known as CCMB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMB has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Mechanism of Action
The mechanism of action of CCMB is not fully understood. However, it is believed that CCMB exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. CCMB has been shown to inhibit the activity of enzymes involved in cell wall biosynthesis, such as UDP-N-acetylmuramyl-L-alanine synthase and UDP-N-acetylglucosamine 1-carboxyvinyltransferase. CCMB's antifungal activity is believed to be due to its ability to disrupt the fungal cell membrane. CCMB has been shown to cause membrane depolarization and the release of intracellular contents in Candida albicans. The mechanism of CCMB's antitumor activity is not well understood, but it is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCMB has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity against normal human cells. CCMB has also been shown to possess antioxidant activity and can scavenge free radicals. In addition, CCMB has been reported to possess anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of CCMB is its broad-spectrum antibacterial and antifungal activity. CCMB has been shown to be effective against multidrug-resistant strains of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. Another advantage of CCMB is its low toxicity profile, which makes it a safer alternative to some of the currently available antimicrobial agents. One limitation of CCMB is its limited solubility in aqueous solutions, which can make it difficult to formulate for use in vivo.
Future Directions
There are several future directions for the research and development of CCMB. One direction is the optimization of the synthesis method to improve the yield and purity of CCMB. Another direction is the investigation of CCMB's mechanism of action, which could lead to the development of more potent and selective antimicrobial and antitumor agents. Further studies are also needed to evaluate the safety and efficacy of CCMB in vivo, as well as its potential for use in combination therapy with other antimicrobial and antitumor agents.
Synthesis Methods
The synthesis of CCMB involves the reaction of 2-methylbenzohydrazide with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to CCMB by the addition of a strong acid. The yield of CCMB can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Scientific Research Applications
CCMB has been extensively studied for its potential therapeutic applications. It has been shown to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. CCMB has also been shown to possess antifungal activity against various fungi, including Candida albicans. In addition, CCMB has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-2-3-5-10(8)12(16)14-13-11(15)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPVJTBATZVZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-7-[(4-methylbenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5747166.png)

![4-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5747175.png)
![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)
![4-{[3-(2-furyl)-2-methyl-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5747194.png)


![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)

![5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5747255.png)

![3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)

![1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5747277.png)